molecular formula C9H9N5S B7743757 (E)-5-methyl-4-((pyridin-4-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

(E)-5-methyl-4-((pyridin-4-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B7743757
M. Wt: 219.27 g/mol
InChI Key: HULGOPLMMHSATQ-IZZDOVSWSA-N
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Description

(E)-5-methyl-4-((pyridin-4-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-methyl-4-((pyridin-4-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the formation of a Schiff base. This is achieved through a condensation reaction between a triazole derivative and pyridine-4-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-methyl-4-((pyridin-4-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-5-methyl-4-((pyridin-4-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Potential use as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of (E)-5-methyl-4-((pyridin-4-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, thereby inhibiting their activity. The compound’s thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. Additionally, the Schiff base moiety can interact with nucleophilic sites in biological macromolecules, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    (E)-4-((pyridin-4-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group at the 5-position.

    (E)-5-methyl-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol: Pyridine ring is substituted at the 3-position instead of the 4-position.

Uniqueness

(E)-5-methyl-4-((pyridin-4-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the methyl group at the 5-position and the pyridin-4-ylmethylene moiety. These structural features contribute to its distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

3-methyl-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S/c1-7-12-13-9(15)14(7)11-6-8-2-4-10-5-3-8/h2-6H,1H3,(H,13,15)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULGOPLMMHSATQ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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